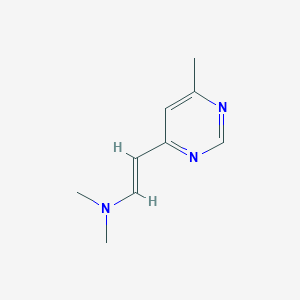
N,N-Dimethyl-2-(6-methyl-4-pyrimidinyl)ethenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine is a chemical compound with the molecular formula C9H13N3 It is known for its unique structure, which includes a pyrimidine ring substituted with a methyl group and an ethenamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine typically involves the reaction of 6-methylpyrimidine-4-carbaldehyde with N,N-dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving a solvent such as methanol or ethanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine oxides, while reduction can produce different amine derivatives .
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may influence cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-2-(piperazin-1-yl)ethanamine
- N,N-Dimethyl-1-piperazineethanamine
Uniqueness
N,N-Dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine is unique due to its specific structure, which includes a pyrimidine ring with a methyl substitution. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Propiedades
Número CAS |
83256-17-1 |
|---|---|
Fórmula molecular |
C9H13N3 |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
(E)-N,N-dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine |
InChI |
InChI=1S/C9H13N3/c1-8-6-9(11-7-10-8)4-5-12(2)3/h4-7H,1-3H3/b5-4+ |
Clave InChI |
RJQDPWFZFYTWJS-SNAWJCMRSA-N |
SMILES isomérico |
CC1=CC(=NC=N1)/C=C/N(C)C |
SMILES canónico |
CC1=CC(=NC=N1)C=CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



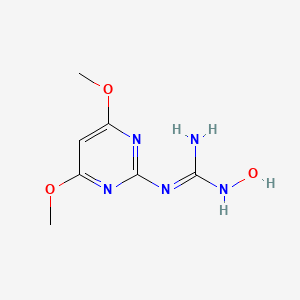

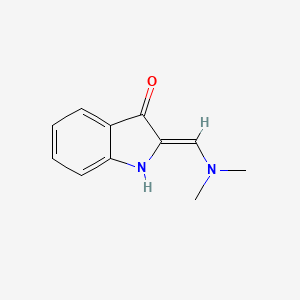
![4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide](/img/structure/B12908689.png)

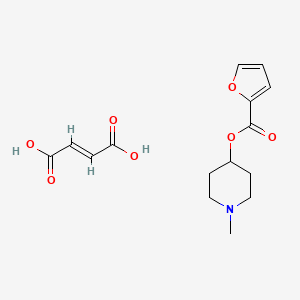
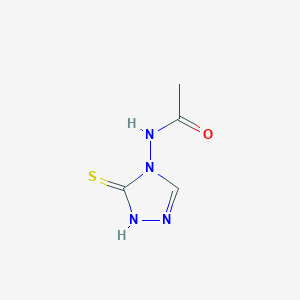
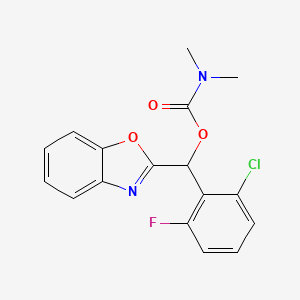
![4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12908710.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-diphenyl-](/img/structure/B12908711.png)

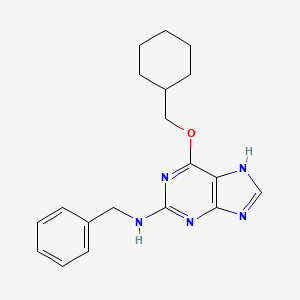
![5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine](/img/structure/B12908729.png)
